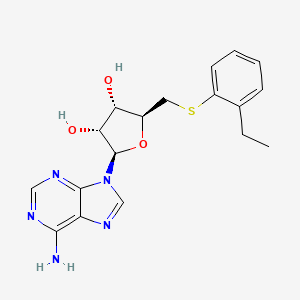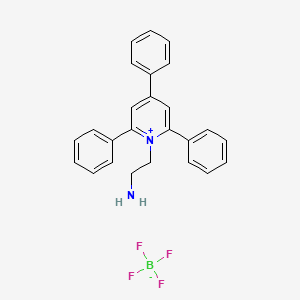
5'-S-(2-Ethylphenyl)-5'-thio-adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-S-(2-Ethylphenyl)-5’-thio-adenosine is a synthetic compound that belongs to the class of thioadenosine derivatives. These compounds are characterized by the substitution of the sulfur atom at the 5’ position of the adenosine molecule with an aromatic group, in this case, a 2-ethylphenyl group. This modification imparts unique chemical and biological properties to the molecule, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-(2-Ethylphenyl)-5’-thio-adenosine typically involves the following steps:
Starting Material: Adenosine is used as the starting material.
Thioether Formation: The 5’ hydroxyl group of adenosine is converted to a thioether by reacting with a suitable thiol reagent, such as 2-ethylphenylthiol, under basic conditions.
Purification: The crude product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 5’-S-(2-Ethylphenyl)-5’-thio-adenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
化学反应分析
Types of Reactions
5’-S-(2-Ethylphenyl)-5’-thio-adenosine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic ring can undergo reduction reactions under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
科学研究应用
5’-S-(2-Ethylphenyl)-5’-thio-adenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 5’-S-(2-Ethylphenyl)-5’-thio-adenosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in nucleotide metabolism or signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
5’-S-(2-Phenyl)-5’-thio-adenosine: Similar structure but with a phenyl group instead of a 2-ethylphenyl group.
5’-S-(2-Methylphenyl)-5’-thio-adenosine: Similar structure but with a 2-methylphenyl group.
Uniqueness
5’-S-(2-Ethylphenyl)-5’-thio-adenosine is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs
属性
分子式 |
C18H21N5O3S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(2-ethylphenyl)sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O3S/c1-2-10-5-3-4-6-12(10)27-7-11-14(24)15(25)18(26-11)23-9-22-13-16(19)20-8-21-17(13)23/h3-6,8-9,11,14-15,18,24-25H,2,7H2,1H3,(H2,19,20,21)/t11-,14-,15-,18-/m1/s1 |
InChI 键 |
ZHQFIWINGVFOPY-XKLVTHTNSA-N |
手性 SMILES |
CCC1=CC=CC=C1SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
规范 SMILES |
CCC1=CC=CC=C1SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)

![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)
